REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:10]1(B(O)O)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:18]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[C:19]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][CH:17]=1 |f:3.4.5,^1:37,39,58,77|
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Name
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Quantity
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6.45 g
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=CC=C1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C1(=CC=CC2=CC=CC=C12)B(O)O
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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O1CCCC1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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0.15 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This reaction mixture was heated
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Type
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TEMPERATURE
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Details
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with refluxing overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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After washing with saturated aqueous ammonium chloride solution and saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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drying with anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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the extract was concentrated
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Type
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CUSTOM
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Details
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to obtain yellow crystals
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Type
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CUSTOM
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Details
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These crystals were purified by silica gel chromatography (solvent: hexane/toluene)
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Name
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|
Type
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product
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Smiles
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C1(=CC=CC2=CC=CC=C12)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |